1-benzyl-N-ethyl-3-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-ethyl-3-methylpiperidin-4-amine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36446 g/mol . This compound belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their diverse biological activities .
Preparation Methods
The synthesis of 1-benzyl-N-ethyl-3-methylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, ethylamine, and 3-methylpiperidine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Synthetic Routes:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-benzyl-N-ethyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-N-ethyl-3-methylpiperidin-4-amine has several scientific research applications, including:
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-benzyl-N-ethyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-benzyl-N-ethyl-3-methylpiperidin-4-amine can be compared with other similar compounds, such as:
1-benzyl-3-methylpiperidin-4-amine: This compound lacks the ethyl group, which may result in different biological activities and chemical properties.
N-ethyl-3-methylpiperidin-4-amine: This compound lacks the benzyl group, which may affect its interactions with molecular targets and its overall reactivity.
1-benzyl-N-methylpiperidin-4-amine: This compound has a methyl group instead of an ethyl group, which may influence its pharmacological profile and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-N-ethyl-3-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2/c1-3-16-15-9-10-17(11-13(15)2)12-14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12H2,1-2H3 |
InChI Key |
GAQLAMGXNAUDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCN(CC1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.